molecular formula C9H4N4O3 B14318975 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione CAS No. 105664-72-0

1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione

Cat. No.: B14318975
CAS No.: 105664-72-0
M. Wt: 216.15 g/mol
InChI Key: IWROETMFTPFQHX-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione is a heterocyclic compound that features a fused tricyclic structure containing imidazole and quinazoline rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione typically involves multi-component reactions. One common method includes the formation of a Schiff’s base, followed by an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale multi-step synthesis processes, utilizing advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Mechanism of Action

The mechanism of action of 1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects . The exact pathways and targets depend on the specific derivative and its intended application.

Similar Compounds:

Uniqueness: this compound is unique due to its specific tricyclic structure and the presence of three nitrogen atoms, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in both research and industrial contexts .

Properties

105664-72-0

Molecular Formula

C9H4N4O3

Molecular Weight

216.15 g/mol

IUPAC Name

1,7-dihydroimidazo[4,5-g]quinazoline-4,8,9-trione

InChI

InChI=1S/C9H4N4O3/c14-7-3-4(10-2-13-9(3)16)8(15)6-5(7)11-1-12-6/h1-2H,(H,11,12)(H,10,13,16)

InChI Key

IWROETMFTPFQHX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CNC3=O

Origin of Product

United States

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